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Compound of Interest

Compound Name: 2-(tert-Butylamino)ethanol

Cat. No.: B146117 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2-(tert-
Butylamino)ethanol (CAS No: 4620-70-6), a key intermediate in the synthesis of various

pharmaceutical compounds. The following sections detail its Infrared (IR), Nuclear Magnetic

Resonance (NMR), and Mass Spectrometry (MS) data, along with the experimental protocols

for these analyses.

Molecular Structure
IUPAC Name: 2-(tert-butylamino)ethanol Molecular Formula: C₆H₁₅NO Molecular Weight:

117.19 g/mol Structure:

Spectroscopic Data Summary
The following tables summarize the key quantitative data obtained from IR, NMR, and Mass

Spectrometry analyses of 2-(tert-Butylamino)ethanol.

Infrared (IR) Spectroscopy
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Wavenumber (cm⁻¹) Intensity Assignment

3300-3500 Strong, Broad O-H and N-H stretching

2850-2970 Strong C-H stretching (alkane)

1450-1470 Medium C-H bending (alkane)

1365-1390 Medium C-H bending (tert-butyl group)

1050-1150 Strong
C-O stretching (primary

alcohol)

1000-1250 Medium C-N stretching (amine)

Nuclear Magnetic Resonance (NMR) Spectroscopy
Solvent: CDCl₃ Standard: Tetramethylsilane (TMS)

¹H NMR Data

Chemical Shift (δ,
ppm)

Multiplicity Integration Assignment

~3.65 t 2H -CH₂-OH

~2.75 t 2H -NH-CH₂-

~2.5 (variable) br s 2H -OH, -NH

1.10 s 9H -C(CH₃)₃

Note: The chemical shifts for the -OH and -NH protons are variable and depend on

concentration and temperature. The signals are often broad and may exchange with D₂O.

¹³C NMR Data
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Chemical Shift (δ, ppm) Assignment

~60.5 -CH₂-OH

~50.3 -C(CH₃)₃

~43.8 -NH-CH₂-

~28.9 -C(CH₃)₃

Mass Spectrometry (MS)
Ionization Method: Electron Ionization (EI)

m/z Relative Intensity (%) Proposed Fragment

117 Low [M]⁺ (Molecular Ion)

102 High [M - CH₃]⁺

86 Medium [M - CH₂OH]⁺

58 High [C₄H₁₀N]⁺

44 Medium [C₂H₆N]⁺

30 Very High (Base Peak) [CH₄N]⁺

Experimental Protocols
The following are detailed methodologies for the key spectroscopic analyses.

Attenuated Total Reflectance-Fourier Transform Infrared
(ATR-FTIR) Spectroscopy

Instrument: A Fourier Transform Infrared (FTIR) spectrometer equipped with a single-

reflection diamond ATR accessory.

Sample Preparation: A small drop of neat 2-(tert-Butylamino)ethanol is placed directly onto

the surface of the ATR crystal.
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Data Acquisition:

A background spectrum of the clean, empty ATR crystal is recorded.

The sample is applied, and the sample spectrum is acquired.

The spectrum is typically recorded over a range of 4000-400 cm⁻¹ with a resolution of 4

cm⁻¹.

Multiple scans (e.g., 16 or 32) are co-added to improve the signal-to-noise ratio.

Data Processing: The final absorbance spectrum is generated by ratioing the sample

spectrum against the background spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Instrument: A 300 MHz or higher field NMR spectrometer.

Sample Preparation:

Approximately 10-20 mg of 2-(tert-Butylamino)ethanol is dissolved in ~0.7 mL of

deuterated chloroform (CDCl₃).

A small amount of tetramethylsilane (TMS) is added as an internal standard (0 ppm).

The solution is transferred to a 5 mm NMR tube.

¹H NMR Acquisition:

The spectrometer is locked onto the deuterium signal of the solvent.

The magnetic field is shimmed to achieve optimal homogeneity.

A standard proton pulse sequence is used to acquire the spectrum.

Key parameters include a spectral width of ~12 ppm, a sufficient number of scans for good

signal-to-noise, and a relaxation delay of 1-2 seconds.

¹³C NMR Acquisition:
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A proton-decoupled carbon pulse sequence is used.

A wider spectral width (~200 ppm) is required.

A larger number of scans is typically necessary due to the low natural abundance of ¹³C.

Data Processing: The acquired Free Induction Decays (FIDs) are Fourier transformed,

phase-corrected, and baseline-corrected to obtain the final NMR spectra.

Gas Chromatography-Mass Spectrometry (GC-MS)
Instrument: A gas chromatograph coupled to a mass spectrometer with an electron ionization

(EI) source.

Sample Preparation: A dilute solution of 2-(tert-Butylamino)ethanol is prepared in a volatile

organic solvent such as methanol or dichloromethane.

Gas Chromatography:

Column: A non-polar or mid-polar capillary column (e.g., DB-5ms).

Injection: 1 µL of the sample solution is injected in split or splitless mode.

Oven Temperature Program: A typical program starts at a low temperature (e.g., 50 °C),

holds for a few minutes, and then ramps up to a higher temperature (e.g., 250 °C) to

ensure elution of the compound.

Carrier Gas: Helium at a constant flow rate.

Mass Spectrometry:

Ionization: Electron ionization at 70 eV.

Mass Range: The mass analyzer is set to scan a range of m/z values (e.g., 20-200 amu).

Data Acquisition: Mass spectra are continuously recorded as the compound elutes from

the GC column.
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Data Analysis: The resulting total ion chromatogram (TIC) is examined to identify the peak

corresponding to 2-(tert-Butylamino)ethanol. The mass spectrum of this peak is then

analyzed to determine the molecular ion and fragmentation pattern.

Visualization of Spectroscopic Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis and

structural elucidation of a chemical compound.
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Caption: A flowchart illustrating the process of spectroscopic analysis.

To cite this document: BenchChem. [Spectroscopic Profile of 2-(tert-Butylamino)ethanol: An
In-depth Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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